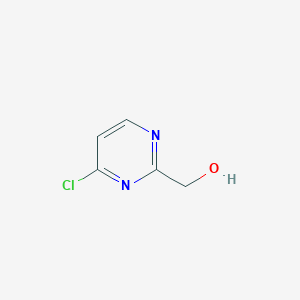
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Vue d'ensemble
Description
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , also known by its IUPAC name (1-methyl-1H-1,2,4-triazol-3-yl)methanol , is a chemical compound with the molecular formula C₄H₇N₃O . It belongs to the class of triazole derivatives and exhibits interesting pharmacological properties. The compound’s structure includes a triazole ring, a methyl group, and an amino group attached to an ethyl backbone.
Synthesis Analysis
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves several steps. While I don’t have specific synthetic protocols from the retrieved papers, it typically starts with the reaction of an appropriate aldehyde or ketone with 1-methyl-1H-1,2,4-triazole-3-carbaldehyde . Subsequent reduction or modification steps yield the desired compound.
Molecular Structure Analysis
The molecular structure of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine consists of a triazole ring (with nitrogen atoms at positions 1, 2, and 4), a methyl group (attached to the triazole ring), and a hydroxymethyl group (attached to the triazole nitrogen at position 3). The compound’s 3D conformation influences its biological activity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Nucleophilic substitution : The hydroxymethyl group can be replaced by other nucleophiles.
- Oxidation/reduction : The methyl group or the hydroxymethyl group may participate in redox reactions.
- Amination reactions : The amino group can react with electrophiles.
Physical And Chemical Properties Analysis
- Physical Form : The compound exists as a solid.
- Molecular Weight : Approximately 113.12 g/mol.
- Melting Point : Not specified in the retrieved papers.
- Solubility : Solubility in various solvents impacts its practical use.
Safety And Hazards
- Hazard Statements : The compound is not classified as highly hazardous, but standard safety precautions should be followed.
- Precautionary Measures : Avoid inhalation, skin contact, and ingestion. Handle in an inert atmosphere.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Orientations Futures
Research on 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQALHNZUKXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)
![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)



![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)


![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)


